3,4-Dimethylphenol-d6
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Overview
Description
3,4-Dimethylphenol-d6 is a deuterated phenol derivative, where the hydrogen atoms in the methyl groups are replaced with deuterium. This compound is of interest in various fields due to its unique isotopic labeling, which can be useful in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenol-d6 typically involves the introduction of deuterium into the methyl groups of a phenol derivative. One common method is the deuteration of 3,4-dimethylphenol using deuterated reagents under specific reaction conditions. The process may involve the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenol-d6 can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction of the phenolic group can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3,4-Dimethylphenol-d6 has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme activities.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in the development of advanced polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenol-d6 involves its interaction with molecular targets through its phenolic group. The deuterium atoms in the methyl groups can influence the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes and receptors, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenol: The non-deuterated analog of 3,4-Dimethylphenol-d6.
3,4-Dihydroxyphenylalanine (DOPA): A phenolic compound with similar structural features.
Bisphenol A (BPA): A widely used industrial chemical with two phenolic groups.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced NMR spectroscopy resolution and the ability to trace metabolic pathways with greater accuracy. The presence of deuterium also imparts different kinetic isotope effects, which can be valuable in studying reaction mechanisms and enzyme kinetics.
Properties
IUPAC Name |
3,4-bis(trideuteriomethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOXTKKNXUZSKD-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=C(C=C1)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-02-7 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346599-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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